molecular formula C13H17N3O2S B8161076 tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate

tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate

Cat. No.: B8161076
M. Wt: 279.36 g/mol
InChI Key: PAICSEPLKQYKGW-UHFFFAOYSA-N
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Description

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate is a sophisticated chemical building block of significant interest in medicinal and organic chemistry. This compound features a pyridine ring bearing a nitrile group, linked via a thioether bridge to a tert-butoxycarbonyl (Boc)-protected ethylamine. The Boc group is a cornerstone in synthetic chemistry, serving as a vital protective group for amines, allowing for complex multi-step synthesis without undesirable side reactions . The 5-cyanopyridin-2-yl moiety is a common pharmacophore found in compounds with diverse biological activities. Research into similar pyridine and pyrimidine derivatives has shown potential in developing therapeutics, with some acting as inhibitors of key biological targets like TOR kinases, which are relevant in oncology . Furthermore, the thioether linkage within its structure contributes to its unique electronic properties and potential as a synthetic intermediate. As such, this reagent is primarily valued for its application in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[2-(5-cyanopyridin-2-yl)sulfanylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)15-6-7-19-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAICSEPLKQYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation

The thioethyl linker is introduced via nucleophilic substitution between 5-cyanopyridine-2-thiol and 2-bromoethylamine hydrobromide . This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under basic conditions (e.g., potassium carbonate or triethylamine) at 50–80°C for 4–8 hours.

Mechanistic Insight :
The thiolate anion (generated in situ) attacks the electrophilic carbon of the bromoethylamine, displacing bromide. The electron-withdrawing cyano group on the pyridine ring enhances the nucleophilicity of the sulfur atom, accelerating the reaction.

Example Protocol :

  • 5-Cyanopyridine-2-thiol (1.0 eq) and 2-bromoethylamine hydrobromide (1.2 eq) are dissolved in DMF.

  • K₂CO₃ (2.5 eq) is added, and the mixture is stirred at 60°C for 6 hours.

  • The intermediate 2-[(5-cyanopyridin-2-yl)thio]ethylamine is isolated via aqueous workup (yield: 78–85%).

Carbamate Protection

The amine intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) . This step is catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

Optimization Strategies :

  • Solvent Effects : THF increases reaction homogeneity, while DCM simplifies product isolation.

  • Catalysis : DMAP (0.1 eq) reduces reaction time from 12 hours to 2–3 hours.

  • Yield : 88–92% after column chromatography (hexane/ethyl acetate gradient).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to improve efficiency and safety:

  • Residence Time : 30–60 minutes at 60°C.

  • Throughput : 1.2 kg/hour with >95% purity.

Advantages :

  • Reduced thermal degradation of intermediates.

  • Precise control over stoichiometry and temperature.

Green Chemistry Approaches

  • Solvent Recycling : DMF is recovered via distillation (90% efficiency).

  • Catalyst Reuse : DMAP is retained using immobilized catalysts on silica supports, reducing waste.

Comparative Analysis of Methodologies

Parameter Batch Synthesis Continuous Flow
Reaction Time10–12 hours1–2 hours
Yield78–85%88–92%
Purity90–93%95–98%
ScalabilityLimited to 5 kg/batch>50 kg/day
Environmental Impact (E-factor)12–153–5

Data synthesized from.

Mechanistic and Kinetic Studies

Rate-Determining Steps

  • Thioether Formation : Second-order kinetics (k = 0.45 L/mol·min at 60°C).

  • Boc Protection : Pseudo-first-order kinetics due to excess Boc anhydride (k = 0.12 min⁻¹).

Side Reactions and Mitigation

  • Oxidation of Thioether : Minimized by inert atmosphere (N₂/Ar).

  • Overprotection : Controlled by stoichiometric Boc anhydride (1.05 eq) and real-time monitoring via HPLC .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thioethyl linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives or thioethers.

Scientific Research Applications

Tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Pyridine-Based Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound C₁₃H₁₇N₃O₂S 279.36 5-cyano, thioethyl-carbamate 1059191-68-2
3-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]acrylonitrile C₁₆H₁₃N₃S 279.37 Thienopyridine, acrylonitrile 325140-61-2
tert-Butyl (2-{[2-(5-cyanopyridin-2-yl)ethyl]amino}ethyl)carbamate C₁₅H₂₂N₄O₂ 290.36 5-cyano, ethylamino-carbamate 1417737-30-4
tert-Butyl [(5-bromopyridin-2-yl)methyl]carbamate C₁₁H₁₅BrN₂O₂ 303.16 5-bromo, methyl-carbamate 1188477-11-3
tert-Butyl (2-chloropyridin-4-yl)carbamate C₁₀H₁₃ClN₂O₂ 228.68 2-chloro, pyridinyl-carbamate 234108-73-7

Key Observations :

The thioether linkage (C–S–C) in the target compound confers distinct solubility and oxidation sensitivity relative to ether (C–O–C) or amine-linked analogs (e.g., ethylamino-carbamate in CAS 1417737-30-4) .

Reactivity and Stability: Halogenated derivatives (e.g., 5-bromo or 2-chloro) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the target compound may favor nucleophilic substitution or act as a hydrogen-bond acceptor . The tert-butyl carbamate group universally improves stability against hydrolysis compared to methyl or ethyl carbamates .

Biological Relevance: The thioether group in the target compound may enhance membrane permeability compared to polar ether-linked analogs (e.g., tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate, CAS 139115-92-7) . Cyano-substituted pyridines are frequently used in kinase inhibitors, whereas halogenated analogs are common in agrochemical intermediates .

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl carbamate derivatives like tert-Butyl {2-[(5-cyanopyridin-2-yl)thio]ethyl}carbamate?

Methodological Answer:
Synthesis typically involves carbamate formation via reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For the target compound, key steps include:

Thioether Formation: Reacting 5-cyanopyridine-2-thiol with a bromoethylamine derivative to introduce the thioethyl group.

Boc Protection: Treating the intermediate amine with Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane or THF.

Purification: Column chromatography or recrystallization to isolate the product.
Critical Considerations: Monitor reaction progress via TLC or LC-MS to avoid overprotection. Use inert atmosphere if sensitive functional groups (e.g., cyanide) are present .

Advanced: How can reaction yields be optimized for tert-butyl carbamate derivatives with sterically hindered intermediates?

Methodological Answer:
Steric hindrance, common in pyridine-containing intermediates, can be mitigated by:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection.
  • Temperature Control: Elevated temperatures (40–60°C) improve reaction kinetics but may require shorter reaction times to prevent decomposition.
    Data-Driven Example: In a related synthesis, tert-butyl carbamate formation achieved 85% yield using DMF and DMAP at 50°C for 6 hours, compared to 50% yield in THF without catalysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet). The thioethyl group shows characteristic splitting patterns (δ 2.5–3.5 ppm).
  • IR Spectroscopy: Confirm carbamate C=O stretch (~1690–1740 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Example: A structurally similar compound, tert-butyl (2-(benzylamino)ethyl)carbamate, showed a tert-butyl singlet at δ 1.36 ppm in 1H NMR and a C=O stretch at 1705 cm⁻¹ in IR .

Advanced: How can overlapping signals in NMR spectra be resolved for pyridine-containing carbamates?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve coupling between pyridine protons and adjacent groups.
  • Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., hindered rotation).
  • Deuterated Solvents: Use DMSO-d6 to enhance solubility and resolution for aromatic protons.
    Case Study: For tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate, HSQC confirmed correlations between pyridine C-H and protons at δ 6.8–7.2 ppm, resolving overlaps .

Basic: What precautions are necessary for handling tert-butyl carbamates with reactive functional groups (e.g., cyanide)?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Storage: In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis.
    Safety Note: Cyanide-containing compounds require dedicated waste streams and emergency protocols for spills .

Advanced: How can computational methods aid in predicting the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., SN2 at the thioethyl group).
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Software Tools: Gaussian, ORCA, or Schrödinger Suite for energy profiling.
    Example: MD simulations of tert-butyl carbamate hydrolysis in aqueous DMF identified water clustering as a rate-limiting factor, guiding solvent selection .

Basic: What are typical applications of tert-butyl carbamates in medicinal chemistry research?

Methodological Answer:

  • Protecting Groups: Temporarily mask amines during multi-step syntheses (e.g., peptide coupling).
  • Prodrug Design: Hydrolyze in vivo to release active amines.
  • Targeted Delivery: Functionalize nanoparticles via carbamate linkages.
    Case Study: A Boc-protected intermediate was critical in synthesizing WDR5 degraders, enabling controlled amine deprotection .

Advanced: How to address contradictions between theoretical and experimental data in crystallographic studies of tert-butyl carbamates?

Methodological Answer:

  • Refinement Software: Use SHELXL to adjust thermal parameters and occupancy for disordered tert-butyl groups .
  • Twinned Data Analysis: Apply Hooft parameters in PLATON for pseudo-merohedral twinning.
  • Validation Tools: Check R1/wR2 discrepancies with CCDC standards.
    Example: SHELXL refinement of a related carbamate resolved disorder in the tert-butyl group, reducing R1 from 0.12 to 0.05 .

Basic: What are the stability profiles of tert-butyl carbamates under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions: Boc groups cleave with TFA or HCl in dioxane (1–4 hours, room temperature).
  • Basic Conditions: Stable in aqueous NaOH (pH < 10); prolonged exposure to pH > 12 causes hydrolysis.
    Data Table:
ConditionStability (25°C)Half-Life
1M HCl (aq.)Unstable2 hours
0.1M NaOH (aq.)Stable>24 hours

Advanced: How to design a kinetic study for tert-butyl carbamate deprotection in complex reaction mixtures?

Methodological Answer:

  • In Situ Monitoring: Use ReactIR to track carbonyl peak disappearance (1690–1740 cm⁻¹).
  • Quenching Methods: Aliquot reactions into cold bicarbonate solution to halt deprotection.
  • HPLC Quantification: Compare integrated peaks of starting material and product over time.
    Case Study: A kinetic study of Boc deprotection in TFA/DCM showed pseudo-first-order behavior with k = 0.15 min⁻¹ .

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